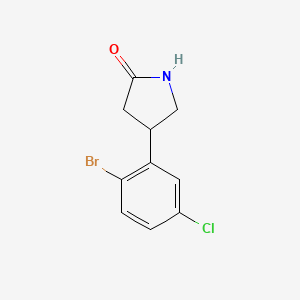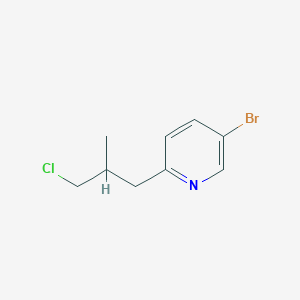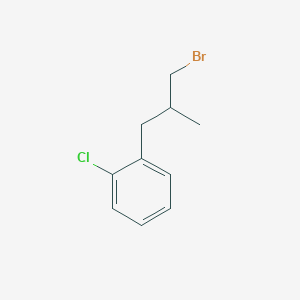![molecular formula C16H18ClNO B13179706 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrrole ring, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenyl with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloro group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-chloro-1-(2,5-dimethylphenyl)ethanone: A simpler analog with similar reactivity.
2-chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, affecting its chemical properties.
1-(2,5-dimethylphenyl)-2-chloroethanone: Another analog with a different substitution pattern.
Uniqueness
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of both a pyrrole ring and a dimethylphenyl group
特性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-6-11(2)15(7-10)18-12(3)8-14(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
InChIキー |
YXSCXFKTLKMZBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


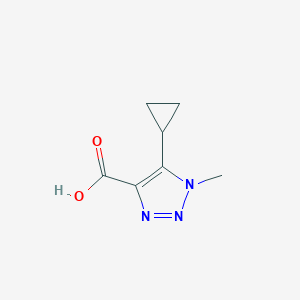
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
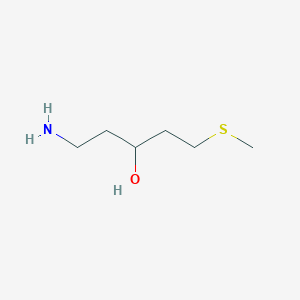
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

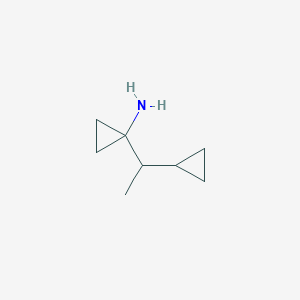
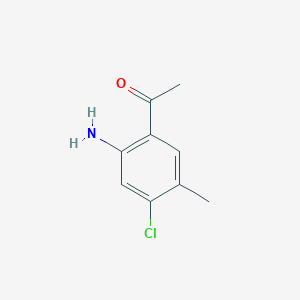
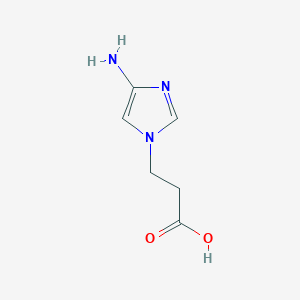
![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
